3-(4-Chlorophenyl)glutaric-d4 Anhydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

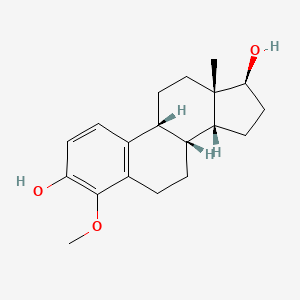

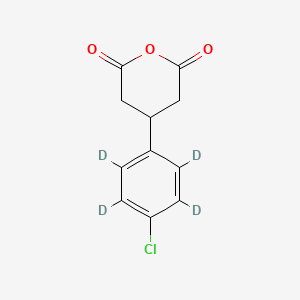

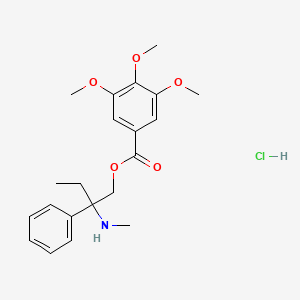

3-(4-Chlorophenyl)glutaric-d4 Anhydride is the labelled analogue of 3-(4-Chlorophenyl)glutaric Anhydride . It is a compound useful in organic synthesis .

Synthesis Analysis

The synthesis of 3-(4-Chlorophenyl)glutaric acid, a related compound, can be achieved from Ethyl acetoacetate and 4-Chlorobenzaldehyde .Molecular Structure Analysis

The molecular formula of 3-(4-Chlorophenyl)glutaric-d4 Anhydride is C11H9ClO3 . The molecular weight is 228.66 g/mol . The IUPAC name is 4-(4-chloro-2,3,5,6-tetradeuteriophenyl)oxane-2,6-dione .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Chlorophenyl)glutaric-d4 Anhydride include a molecular weight of 228.66 g/mol . The compound has a topological polar surface area of 43.4 Ų . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 228.0491288 g/mol .Aplicaciones Científicas De Investigación

Conformational Studies and Spectroscopy

- Research has explored the conformational properties of 3-(4-Chlorophenyl)glutaric anhydride derivatives, utilizing techniques like Proton Magnetic Resonance (PMR) and empirical force field calculations. These studies delve into the dynamic aspects of molecular structures, providing valuable insights into the anhydride ring and its side-chain conformational preferences. For instance, studies have shown that certain chlorophenyl groups exhibit a preference for equatorial over axial positions, with significant rotational preferences for certain conformations. This detailed conformational analysis aids in understanding the molecular behavior of such compounds (Koer, Faber, & Altona, 2010).

Analytical Chemistry and Sensor Development

- The compound has been utilized in the development of sensitive and specific analytical methods. For example, it has been used in the synthesis of haptens for the detection of pollutants like p,p'-DDE in biological samples through enzyme-linked immunosorbent assay (ELISA). This demonstrates its role in environmental monitoring and public health by providing tools for the detection of persistent organic pollutants in complex biological matrices (Hongsibsong et al., 2012).

Chemical Synthesis and Catalysis

- 3-(4-Chlorophenyl)glutaric-d4 Anhydride and its analogs have been pivotal in various chemical synthesis processes. Studies have shown their utility in reactions such as the Castagnoli-Cushman reaction, where they act as reactive partners, aiding in the synthesis of complex organic molecules. This demonstrates their significance in expanding the toolbox of synthetic chemists for creating novel compounds with potential applications in various fields, including pharmaceuticals (Chizhova et al., 2016).

Biotechnology and Enzymatic Studies

- The compound has been central to studies in biotechnology, particularly in understanding and harnessing enzymatic reactions. Research has focused on the enzymatic desymmetrization of compounds like 3-(4-Chlorophenyl)glutaric-d4 Anhydride, exploring the efficacy of various enzymes in catalyzing these reactions. These studies have implications in the development of chiral intermediates for pharmaceuticals, showcasing the intersection of chemistry and biology in advancing drug synthesis (Chaubey & Ghosh, 2012).

Propiedades

IUPAC Name |

4-(4-chloro-2,3,5,6-tetradeuteriophenyl)oxane-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZRLOJECISNAO-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2CC(=O)OC(=O)C2)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675754 |

Source

|

| Record name | 4-[4-Chloro(~2~H_4_)phenyl]oxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)glutaric-d4 Anhydride | |

CAS RN |

1189700-43-3 |

Source

|

| Record name | 4-[4-Chloro(~2~H_4_)phenyl]oxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2S,3S,(+)]-1-Bromo-2,3-pentanediol](/img/structure/B563494.png)